molecular formula C22H22N4O4S2 B2965556 N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 521283-87-4

N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2965556
CAS No.: 521283-87-4
M. Wt: 470.56
InChI Key: SIZJDPBZFDAXQR-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene) with a 2-oxo group and a carboxamide substituent. The phenyl ring at position 5 is substituted with a diethylsulfamoyl group at position 2 and a methyl group at position 2. Crystallographic tools like SHELX and ORTEP-3 () have been critical in resolving such complex geometries, ensuring accurate structural validation .

Properties

IUPAC Name

N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-4-25(5-2)32(29,30)18-12-14(3)9-10-16(18)23-20(27)17-13-15-21(31-17)24-19-8-6-7-11-26(19)22(15)28/h6-13H,4-5H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZJDPBZFDAXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the thiazole ring, followed by the introduction of the sulfonamide group. The final steps involve the construction of the diazatricyclo framework and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Potential Impact on Properties
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide () 2,6-dimethylpyrimidin-4-yl sulfamoyl C₂₄H₂₀N₆O₄S₂ 544.59 Pyrimidine ring in sulfamoyl group Enhanced π-π stacking; increased polarity due to pyrimidine .
N-[3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide () Dimethylsulfamoyl (meta-substitution) C₂₀H₁₈N₄O₄S₂ 442.50 Diethyl → dimethyl; phenyl substitution position (meta vs. para) Reduced lipophilicity; altered steric hindrance .
6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide () Benzyl, 2,4-dimethoxyphenyl C₂₈H₂₄N₄O₄S 512.58 Replacement of sulfamoyl with benzyl; methoxy groups Increased hydrophobicity; potential for hydrogen bonding via methoxy .

Key Findings:

The pyrimidine-containing analogue () may exhibit higher target affinity due to additional hydrogen bonding or π-π interactions with aromatic residues in enzymes .

Stereoelectronic Properties: The para-substituted sulfamoyl group in the target compound vs.

Synthetic Accessibility :

  • The dimethylpyrimidinyl variant () introduces synthetic complexity due to the heterocyclic ring, whereas the benzyl-substituted compound () may require multi-step functionalization .

Computational Predictions :

  • QSAR models () suggest that substituent bulkiness and electronic descriptors (e.g., logP, polar surface area) correlate with IC₅₀ values in related compounds, though direct data for the target compound is lacking .

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